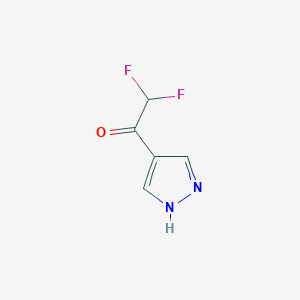

2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyrazole derivatives. Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability, bioavailability, and binding affinity. The presence of fluorine atoms in the molecular structure often enhances the biological activity of the compound, making it a valuable target for drug development and other scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of pyrazole derivatives with difluoromethylating agents. One common method is the electrophilic fluorination of pyrazole substrates using reagents such as Selectfluor™ in acetonitrile under microwave irradiation at 90°C. This reaction yields 4,4-difluoro-1H-pyrazoles, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process, making it suitable for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Electrophilic Substitution: The fluorine atoms in the compound can participate in electrophilic substitution reactions, leading to the formation of new fluorinated derivatives.

Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include Selectfluor™, diethylaminosulfur trifluoride, and various nucleophiles. Reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to 90°C .

Major Products Formed

The major products formed from the reactions of this compound include various fluorinated pyrazole derivatives, which can have enhanced biological activities and other desirable properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2,2-difluoro-1-(1H-pyrazol-4-yl)ethan-1-one as an anticancer agent. Its derivatives have shown promising results against various tumor cell lines, particularly as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK). For instance, compounds synthesized from this scaffold demonstrated significant antiproliferative effects, with some achieving over 90% inhibition in specific cancer cell lines .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory pathways. One study reported that certain derivatives exhibited superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Herbicidal Activity

The compound's structure allows it to interact with biological systems effectively, making it a candidate for herbicide development. Research has indicated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, thereby acting as effective herbicides .

Data Table: Summary of Biological Activities

Case Study 1: Antiproliferative Effects

In a controlled laboratory setting, a series of compounds based on this compound were tested against various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compounds. Results indicated that certain derivatives significantly reduced cell viability in breast and lung cancer cell lines, suggesting a promising avenue for further drug development .

Case Study 2: Herbicide Development

A field study was conducted to evaluate the efficacy of a new herbicide formulation containing derivatives of this compound. The study assessed weed control efficiency in maize crops over a growing season. Results showed a substantial reduction in weed biomass compared to untreated controls, supporting the compound's potential as an effective agricultural chemical .

Mecanismo De Acción

The mechanism of action of 2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:

1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: These compounds also contain fluorine atoms and have similar biological activities.

Fluorinated Imidazolones: These compounds share similar properties and applications in medicinal chemistry.

Fluoropyrazole Derivatives: These compounds are used in various industrial and medicinal applications due to their unique properties.

The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of biological activity and stability compared to other fluorinated compounds .

Actividad Biológica

Chemical Identity

2,2-Difluoro-1-(1H-pyrazol-4-yl)ethan-1-one, with the chemical formula C5H4F2N2O and CAS number 2092767-64-9, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular weight of this compound is approximately 146.10 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives are known for their diverse pharmacological properties, which include anti-inflammatory, antibacterial, and anticancer activities .

Pharmacological Properties

Recent studies have highlighted the following key pharmacological properties of this compound:

- Antimicrobial Activity : Pyrazole derivatives exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain relief. This mechanism is similar to that of established nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several research efforts have focused on evaluating the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various pyrazole derivatives demonstrated that compounds with difluoromethyl substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria. The study concluded that the presence of fluorine atoms significantly alters the lipophilicity and bioavailability of these compounds .

- Anti-inflammatory Research : In a comparative analysis, this compound was evaluated alongside standard anti-inflammatory agents. Results indicated that it effectively reduced inflammatory markers in vitro, showcasing its potential as an alternative therapeutic agent for inflammatory diseases .

- Anticancer Efficacy : A recent investigation into the cytotoxic effects of pyrazole derivatives found that this compound induced significant apoptosis in various cancer cell lines. The study reported IC50 values indicating potent anticancer activity, suggesting further exploration for therapeutic applications in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Reduced inflammatory markers in vitro | |

| Anticancer | Induced apoptosis in cancer cell lines |

Table 2: Comparative Efficacy of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| Standard NSAID (e.g., Ibuprofen) | 20 | Anti-inflammatory |

| Pyrazole derivative A | 10 | Antimicrobial |

Propiedades

IUPAC Name |

2,2-difluoro-1-(1H-pyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)4(10)3-1-8-9-2-3/h1-2,5H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYRNSRODHNUIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.